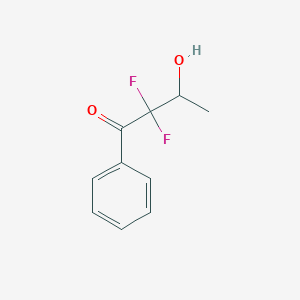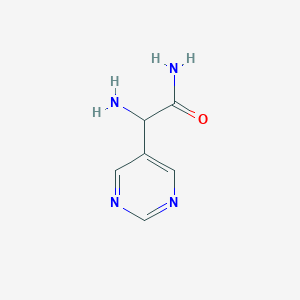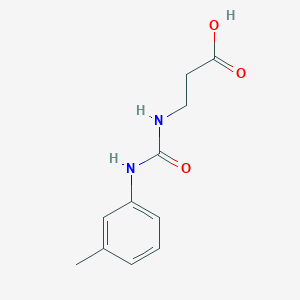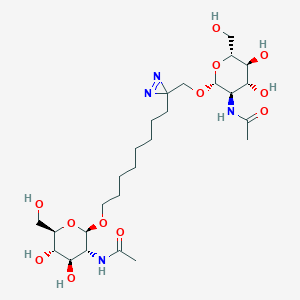
四氢脱氧皮质醇
描述
科学研究应用
四氢-11-脱氧皮质醇在科学研究中有多种应用:
化学: 它被用作类固醇代谢和合成研究中的参考标准。
生物学: 该化合物用于研究肾上腺功能和类固醇生成。
医学: 它作为诊断和监测11β-羟化酶缺乏症和肾上腺肿瘤等疾病的生物标志物。
生化分析
Biochemical Properties
Tetrahydrodeoxycortisol plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is significantly associated with the cytochrome P450 (CYP) isoform CYP11B1 . The nature of these interactions involves the conversion of 11-deoxycortisol to Tetrahydrodeoxycortisol.
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tetrahydrodeoxycortisol is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydrodeoxycortisol can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Tetrahydrodeoxycortisol can vary with different dosages in animal models
Metabolic Pathways
Tetrahydrodeoxycortisol is involved in metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
It is not clear if there are any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
四氢-11-脱氧皮质醇的合成通常涉及11-脱氧皮质醇的还原。 该过程包括在受控条件下使用还原剂,如硼氢化钠(NaBH4)或氢化铝锂(LiAlH4)来实现所需的还原 .
工业生产方法
四氢-11-脱氧皮质醇的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度起始原料和严格的质量控制措施,以确保最终产品的均一性和纯度 .
化学反应分析
反应类型
四氢-11-脱氧皮质醇会发生各种化学反应,包括:
氧化: 此反应可以使用氯铬酸吡啶鎓(PCC)等氧化剂将四氢-11-脱氧皮质醇转化回11-脱氧皮质醇。
还原: 如前所述,11-脱氧皮质醇还原为四氢-11-脱氧皮质醇是一种常见的反应。
常用试剂和条件
氧化剂: 氯铬酸吡啶鎓(PCC)、三氧化铬(CrO3)
还原剂: 硼氢化钠(NaBH4)、氢化铝锂(LiAlH4)
取代试剂: 酰氯、磺酰氯
主要形成的产物
氧化: 11-脱氧皮质醇
还原: 四氢-11-脱氧皮质醇
取代: 各种酰化或磺化衍生物
作用机制
四氢-11-脱氧皮质醇主要通过其在类固醇代谢中的作用发挥其作用。它是11-脱氧皮质醇的代谢产物,参与调节皮质醇合成。 该化合物与类固醇生成途径中的各种酶相互作用,包括细胞色素P450酶,如CYP11B1 .
相似化合物的比较
类似化合物
11-脱氧皮质醇: 皮质醇合成中的前体,具有类似的代谢途径。
四氢皮质醇: 皮质醇合成途径中的另一种代谢产物,区别在于存在一个额外的羟基。
21-脱氧皮质醇: 参与肾上腺类固醇生成的相关化合物.
独特性
四氢-11-脱氧皮质醇的独特性在于它作为11-脱氧皮质醇的主要尿代谢产物的特定作用。 它在某些疾病中的升高水平使其成为诊断目的的宝贵生物标志物 .
属性
IUPAC Name |
1-[(3R,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTAPIKFKZGAGM-FAIYVORSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018945 | |
| Record name | Tetrahydro-11-deoxycortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrahydrodeoxycortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68-60-0 | |
| Record name | Tetrahydro-11-deoxycortisol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-11-deoxycortisol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC53901 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydro-11-deoxycortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,17,21-trihydroxy-5β-pregnan-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrahydrodeoxycortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Tetrahydrodeoxycortisol (THS) used to evaluate adrenal function?
A1: Tetrahydrodeoxycortisol (THS) is a metabolite of 11-deoxycortisol, a precursor to cortisol. The ratio of THS to other cortisol metabolites, particularly tetrahydrocortisol (THF), serves as an index of 11β-hydroxylase activity. [, ] This enzyme is crucial for the final step in cortisol synthesis. By measuring the THS/THF ratio in urine, researchers and clinicians can assess the efficiency of 11β-hydroxylase. [, ] A higher ratio suggests reduced enzyme activity, which can be indicative of certain adrenal disorders.
Q2: What is the significance of the genetic variation in the CYP11B1 gene in relation to Tetrahydrodeoxycortisol (THS)?
A2: The CYP11B1 gene encodes 11β-hydroxylase, the enzyme responsible for converting 11-deoxycortisol to cortisol. [, ] Studies have shown a strong association between polymorphisms in the CYP11B1 gene and urinary THS excretion rates. [] Specifically, the rs6387 polymorphism in intron 3 of CYP11B1 was significantly associated with THS levels. [] These findings suggest that genetic variations in CYP11B1 can impact 11β-hydroxylase efficiency and consequently affect THS levels. This has important implications for understanding inter-individual variability in cortisol synthesis and potential susceptibility to related disorders.
Q3: Can Tetrahydrodeoxycortisol (THS) levels be used to detect the administration of certain corticosteroids?
A3: Yes, the ratio of tetrahydrocortisol (THF) to THS in urine can be used as a screening tool for the systemic administration of cortisone and hydrocortisone. [] This ratio is expected to be altered in individuals receiving these medications due to their influence on cortisol metabolism.
Q4: Is there a familial pattern associated with corticosteroid levels, including Tetrahydrodeoxycortisol (THS)?
A5: Yes, research indicates a strong familial pattern in plasma and urine levels of several corticosteroids, including THS. [] The Scottish Adult Twin Study found that basal plasma concentrations of 11-deoxycorticosterone (DOC), a precursor to THS, were significantly correlated in both monozygotic and dizygotic twins. [] Furthermore, 24-hour urinary THS excretion rates exhibited significant heritability (H2 = 0.59) in the same study. [] These findings suggest that genetic factors contribute to the variation in corticosteroid levels, including THS, observed within families.
Q5: Can you explain the association between the CYP17A1 gene and Tetrahydrodeoxycortisol (THS) levels?
A6: While the CYP17A1 gene primarily encodes the enzyme 17α-hydroxylase/17,20 lyase, which plays a role in aldosterone and cortisol synthesis upstream of 11β-hydroxylase, research suggests a potential link between common polymorphisms at this locus and corticosteroid phenotype, including THS. [] For example, the study found an association between the rs2150927 polymorphism and the ratio of tetrahydrodeoxycorticosterone (THDOC) to THS, used as an index of 17α-hydroxylation. [] This finding indicates that genetic variations in CYP17A1 might indirectly influence THS levels through their impact on upstream steroidogenesis.
Q6: Has Tetrahydrodeoxycortisol (THS) been studied in the context of any specific diseases?
A7: While not extensively covered in the provided abstracts, one study explored hormonal and metabolic changes in children with chronic sinusitis. [] Although no direct correlation was found between THS and the disease, this study highlights the potential of investigating THS levels in various pathological conditions to uncover potential associations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


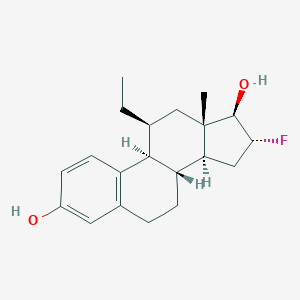

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)




